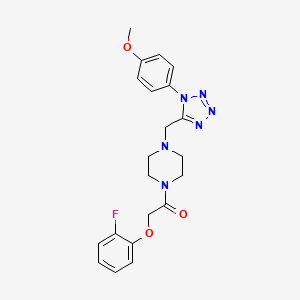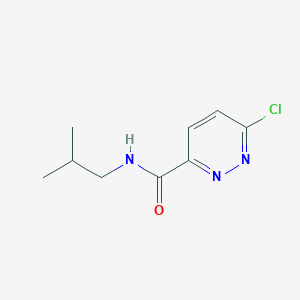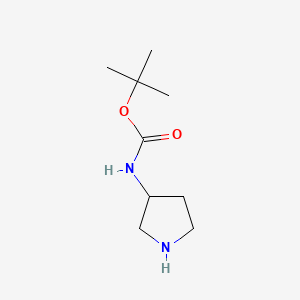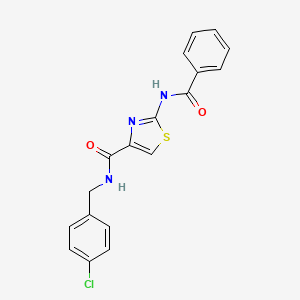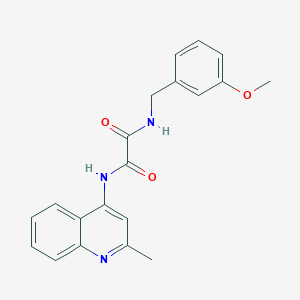
N1-(3-methoxybenzyl)-N2-(2-methylquinolin-4-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(3-methoxybenzyl)-N2-(2-methylquinolin-4-yl)oxalamide is a useful research compound. Its molecular formula is C20H19N3O3 and its molecular weight is 349.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalysis and Organic Synthesis
N1-(3-methoxybenzyl)-N2-(2-methylquinolin-4-yl)oxalamide derivatives find applications in catalysis, particularly in C-H olefination processes. Rakshit et al. (2011) discuss a Rh(III)-catalyzed oxidative olefination by directed C-H bond activation of N-methoxybenzamides, where the N-O bond acts as an internal oxidant. This method is highlighted for its mildness, practicality, selectivity, and high yields, demonstrating the utility of such compounds in the selective formation of valuable tetrahydroisoquinolinone products (Rakshit, Grohmann, Besset, & Glorius, 2011).
Coordination Chemistry and Metal Complexes
Compounds structurally related to this compound are also significant in the synthesis of metal complexes, which have diverse applications, including antimicrobial activities. For example, Chai et al. (2017) synthesized mono- and dinuclear Ni(II) complexes using quinazoline-type ligands, showcasing their potential in structural chemistry and biological applications, such as antimicrobial studies (Chai, Zhang, Tang, Zhang, & Zhang, 2017).
Natural Product Synthesis
The structural motifs found in this compound are also present in natural product synthesis. Carroll et al. (2001) isolated a new natural product from the Australian rainforest plant Doryphora sassafras, which includes a methoxybenzyl and a methylenedioxyisoquinolinium structure, underscoring the relevance of such compounds in the discovery and synthesis of natural products (Carroll, Davis, Forster, Guymer, & Quinn, 2001).
Antimicrobial and Antiproliferative Studies
Derivatives of this compound have been explored for their biological activities, including antimicrobial and antiproliferative properties. Gür et al. (2020) reported on Schiff bases derived from 1,3,4-thiadiazole compounds, demonstrating their potential in antimicrobial activity and DNA protective ability, indicating the versatility of these compounds in medicinal chemistry (Gür, Yerlikaya, Şener, Özkınalı, Baloğlu, Gökce, Altunoglu, Demir, & Şener, 2020).
Corrosion Inhibition
The structure of this compound and its derivatives can be tailored for applications in corrosion inhibition. Rbaa et al. (2019) synthesized novel heterocyclic compounds based on the 8-hydroxyquinoline moiety, demonstrating their efficacy as corrosion inhibitors for mild steel in hydrochloric acid. This highlights the potential of such compounds in industrial applications, particularly in the protection of metals from corrosion (Rbaa, Benhiba, Obot, Oudda, Warad, Lakhrissi, & Zarrouk, 2019).
Mechanism of Action
Target of action
The compound “N1-(3-methoxybenzyl)-N2-(2-methylquinolin-4-yl)oxalamide” belongs to the class of quinoline derivatives . Quinoline derivatives have been used since ancient times for the treatment of diseases like malaria . .
Mode of action
The mode of action of quinoline derivatives can vary widely depending on their structure and the specific disease they are used to treat. For example, some quinoline derivatives inhibit the growth of parasites, while others might act on specific enzymes or receptors in the body
Biochemical pathways
Quinoline derivatives can affect various biochemical pathways. For instance, some quinoline derivatives used in the treatment of malaria interfere with the parasite’s ability to break down and digest hemoglobin
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of a compound greatly influence its bioavailability. For quinoline derivatives, these properties can vary widely depending on the specific compound
Result of action
The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. For quinoline derivatives, these effects can include the inhibition of parasite growth or the modulation of enzyme activity
Action environment
Environmental factors can influence the action, efficacy, and stability of a compound. These factors can include temperature, pH, and the presence of other compounds
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-N'-(2-methylquinolin-4-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-13-10-18(16-8-3-4-9-17(16)22-13)23-20(25)19(24)21-12-14-6-5-7-15(11-14)26-2/h3-11H,12H2,1-2H3,(H,21,24)(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWJDCPESZBXHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-amino-6-(difluoromethyl)-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2543231.png)
![3-{[2-(Tert-butoxy)ethyl]amino}propanoic acid](/img/structure/B2543233.png)
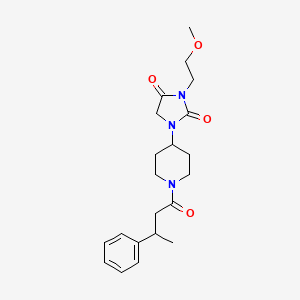
![ethyl 2-(2-(3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanamido)thiazol-4-yl)acetate](/img/structure/B2543237.png)
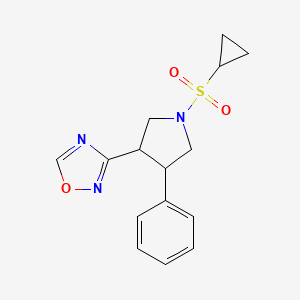
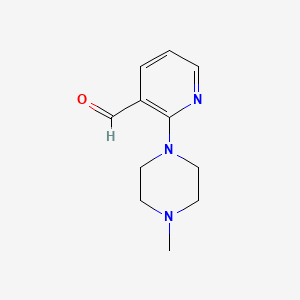
![1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(4-isopropylphenyl)piperidine-3-carboxamide](/img/structure/B2543240.png)
![N-(2-methoxyphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2543242.png)

